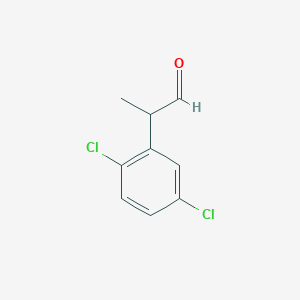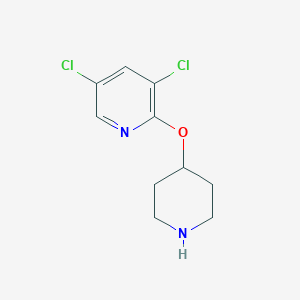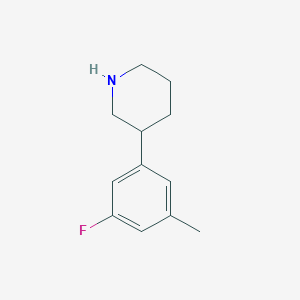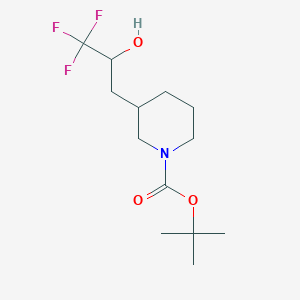![molecular formula C9H14O2 B13605342 rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carbaldehyde](/img/structure/B13605342.png)
rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(1R,5R)-6-methoxybicyclo[320]heptane-3-carbaldehyde is a bicyclic compound with a unique structure that includes a methoxy group and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carbaldehyde typically involves the formation of the bicyclic core followed by the introduction of the methoxy and aldehyde groups. One common method involves the Diels-Alder reaction to form the bicyclic structure, followed by functional group transformations to introduce the methoxy and aldehyde groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and other scalable techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding primary alcohol.
Substitution: The major products depend on the substituent introduced.
科学的研究の応用
rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carbaldehyde depends on its interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function. The methoxy group can influence the compound’s solubility and reactivity.
類似化合物との比較
Similar Compounds
- rac-(1R,5R)-6,6-dimethyl-3-azabicyclo[3.2.0]heptane hydrochloride
- rac-(1R,5R)-1-phenyl-2-azabicyclo[3.2.0]heptane
- rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride
Uniqueness
rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carbaldehyde is unique due to the presence of both a methoxy group and an aldehyde group on a bicyclic structure. This combination of functional groups and the rigid bicyclic framework provides distinct chemical properties and reactivity compared to similar compounds.
特性
分子式 |
C9H14O2 |
|---|---|
分子量 |
154.21 g/mol |
IUPAC名 |
(1S,5S)-6-methoxybicyclo[3.2.0]heptane-3-carbaldehyde |
InChI |
InChI=1S/C9H14O2/c1-11-9-4-7-2-6(5-10)3-8(7)9/h5-9H,2-4H2,1H3/t6?,7-,8-,9?/m0/s1 |
InChIキー |
SKAURTXNNPRADW-QXNPHUFVSA-N |
異性体SMILES |
COC1C[C@H]2[C@@H]1CC(C2)C=O |
正規SMILES |
COC1CC2C1CC(C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B13605281.png)
![tert-butyl N-[5-(bromomethyl)pyrimidin-2-yl]carbamate](/img/structure/B13605289.png)











